![molecular formula C22H22O10 B119944 Rheochrysin CAS No. 23451-01-6](/img/structure/B119944.png)
Rheochrysin
Overview
Description
Rheochrysin belongs to the class of organic compounds known as anthraquinones . These are organic compounds containing either anthracene-9,10-quinone, 1,4-anthraquinone, or 1,2-anthraquinone . Thus, Rheochrysin is considered to be an aromatic polyketide . It has been detected, but not quantified in, green vegetables .
Molecular Structure Analysis
Rheochrysin has a molecular formula of C22H22O10 . It is soluble in methanol, ethanol, DMSO, and other organic solvents . It appears as a pale yellow powder . The molecular weight is 446.40408 . The boiling point is 796.255°C at 760 mmHg .
Physical And Chemical Properties Analysis
Rheochrysin is a pale yellow powder . It is soluble in methanol, ethanol, DMSO, and other organic solvents . The molecular weight is 446.40408 and the boiling point is 796.255°C at 760 mmHg .
Scientific Research Applications
Anti-Inflammatory Applications
Rheochrysin has been identified to possess significant anti-inflammatory properties. Studies have shown that it can inhibit the activation and nuclear translocation of NF-κB, a key regulator of inflammatory responses . This suggests its potential use in treating inflammatory diseases and conditions.
Mechanism of Action
Target of Action
Rheochrysin, a type of anthraquinone, has been identified as a potential inhibitor of the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death .
Mode of Action
Rheochrysin interacts with RIPK1 through robust binding activity . This interaction is facilitated by hydrogen bonding and Pi-Pi-related interaction parameters . By inhibiting RIPK1, Rheochrysin can potentially prevent or reduce necroptosis .
Biochemical Pathways
Necroptosis is a form of regulated cell death that plays a crucial role in various physiological and pathological processes .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Rheochrysin were analyzed using computational tools
Result of Action
By inhibiting RIPK1, Rheochrysin can potentially prevent or reduce necroptosis, thereby influencing cell survival . This could have significant implications for diseases where necroptosis plays a role, such as certain inflammatory and neurodegenerative diseases .
Future Directions
properties
IUPAC Name |
1-hydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-8-3-10-15(12(24)4-8)19(27)16-11(17(10)25)5-9(30-2)6-13(16)31-22-21(29)20(28)18(26)14(7-23)32-22/h3-6,14,18,20-24,26,28-29H,7H2,1-2H3/t14-,18-,20+,21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMKXWCJRHNLRP-DQMLXFRHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157843 | |
Record name | Rheochrysin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Rheochrysin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035931 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Rheochrysin | |
CAS RN |
23451-01-6, 1329-27-7, 29013-18-1 | |
Record name | Physcion 8-O-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23451-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rheochrysin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001329277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthraglycoside A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023451016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rheochrysin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rheochrysin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035931 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
204 °C | |
Record name | Rheochrysin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035931 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential therapeutic applications of rheochrysin based on current research?
A1: Current research suggests rheochrysin shows promise as a potential therapeutic agent for acute pancreatitis. [] One study identified rheochrysin as a safe and effective inhibitor of the Receptor-interacting protein kinase 1 (RIPK1) protein. [] Inhibition of RIPK1 is a potential therapeutic strategy for acute pancreatitis due to its role in necroptosis, a form of programmed cell death associated with the condition. []
Q2: From which plant sources can rheochrysin be extracted?
A3: Rheochrysin has been identified in several plant species. It is a prominent constituent of Rheum ihasaense A.JLiet PK.Haiao, commonly known as Lhasa rhubarb. [] It has also been found in Rumex luminiastrum. []
Q3: What is the structure of rheochrysin?
A3: Unfortunately, the provided research abstracts do not provide specific details on the molecular formula, weight, or spectroscopic data of rheochrysin. To obtain this information, you would need to consult relevant chemical databases or publications that focus on the structural characterization of this compound.
Q4: Are there any studies on the stability and formulation of rheochrysin?
A5: While the provided abstracts don't delve into specific stability and formulation studies, one study mentions that molecular dynamics simulations showed rheochrysin could bind stably to RIPK1 in a simulated natural environment. [] Further research is needed to explore the stability of rheochrysin under different conditions and develop suitable formulations for its potential therapeutic applications.
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